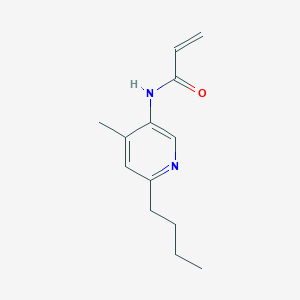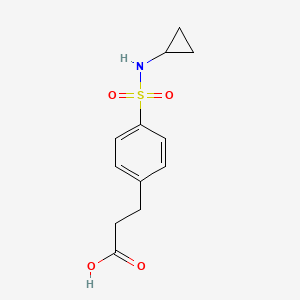
3-(4-Cyclopropylsulfamoyl-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Cyclopropylsulfamoyl-phenyl)-propionic acid” is a chemical compound with the molecular weight of 267.31 . It is also known as "(2E)-3- {4- [ (cyclopropylamino)sulfonyl]phenyl}-2-propenoic acid" .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are generally stable, readily prepared, and environmentally benign . Protodeboronation of alkyl boronic esters using a radical approach has also been reported .Molecular Structure Analysis
The InChI code for this compound is "1S/C12H13NO4S/c14-12(15)8-3-9-1-6-11(7-2-9)18(16,17)13-10-4-5-10/h1-3,6-8,10,13H,4-5H2,(H,14,15)/b8-3+" .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its solubility in various solvents would need to be determined experimentally .Scientific Research Applications
Antimicrobial Agent Synthesis
Research has explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming for antimicrobial applications. This involves creating novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety for use as antimicrobial agents. These compounds have been synthesized through reactions involving cyanoacetamide derivatives and evaluated for their antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Biobased Material Development
Another application involves using 3-(4-Hydroxyphenyl)propionic acid, a compound related to the core structure of interest, as an organic modifier in layered double hydroxides for the development of PBS bionanocomposites. These composites have been prepared via in situ polymerization, showing high thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction. This research points toward the potential for creating fully biodegradable green materials for various applications, highlighting the compound's role in enhancing material properties (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).
Biosynthesis of Hydrocinnamic Acids
There's also a significant focus on the biosynthesis of hydrocinnamic acids, including 3-Phenylpropionic acid (3PPA) and its derivatives, using Escherichia coli. This approach aims to replace petroleum-derived manufacturing processes with more environmentally friendly biological processes. By extending the cinnamic acids biosynthesis pathways through biological hydrogenation, researchers have successfully demonstrated the de novo biosynthesis of 3PPA using simple carbon sources, marking a step forward in sustainable chemical manufacturing (Sun, Lin, Shen, Jain, Sun, Yuan, & Yan, 2016).
Mechanism of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(cyclopropylsulfamoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)8-3-9-1-6-11(7-2-9)18(16,17)13-10-4-5-10/h1-2,6-7,10,13H,3-5,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBAMCSTGJZXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833259.png)
![1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2833260.png)
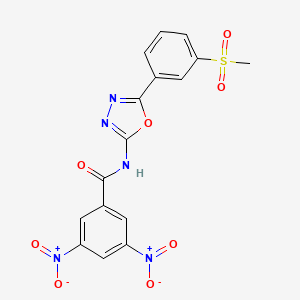
![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/no-structure.png)
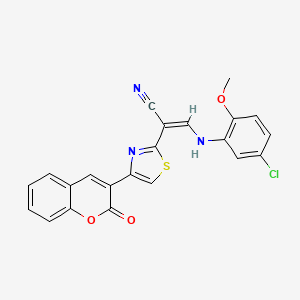
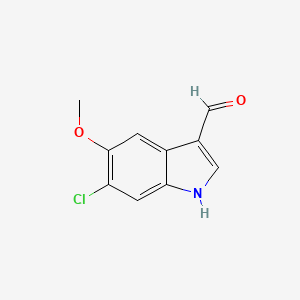
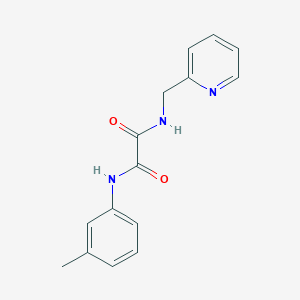
![4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2833268.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2833271.png)

![3-Butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2833274.png)
![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)
